4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfonamide group, a piperidinyl moiety, and a fluorinated aromatic ring, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-(2-oxopiperidin-1-yl)aniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the piperidinyl moiety may enhance binding affinity through hydrophobic interactions. The fluorinated aromatic ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methylbenzenesulfonamide: Lacks the piperidinyl moiety, resulting in different chemical and biological properties.
N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide:
Uniqueness
4-fluoro-2-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-12-14(19)5-10-17(13)25(23,24)20-15-6-8-16(9-7-15)21-11-3-2-4-18(21)22/h5-10,12,20H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLXVKWNBLYJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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